2,5-Dichloro-4-(methylthio)pyrimidine

Übersicht

Beschreibung

“2,5-Dichloro-4-(methylthio)pyrimidine”, also known as DMMP, is a pyrimidine derivative that has been extensively researched due to its potential applications in various fields of research and industry. It is a compound useful in organic synthesis .

Synthesis Analysis

The synthesis of “2,5-Dichloro-4-(methylthio)pyrimidine” involves several steps. For instance, one method involves adding diethyl malonate to a churned mechanically four-hole reaction flask, stirring and cooling to 0-5 ℃, and then dripping 20% nitrosonitric acid. The mixture is then reacted for 5-6 hours at 10 ℃ after dripping .

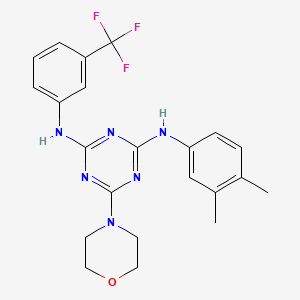

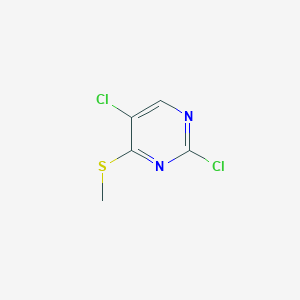

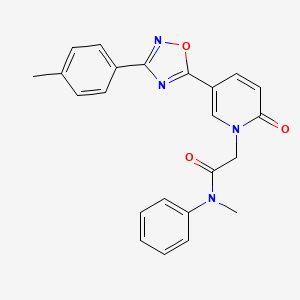

Molecular Structure Analysis

The molecular structure of “2,5-Dichloro-4-(methylthio)pyrimidine” is characterized by the presence of chlorine atoms in positions 4 and 6 and a methylthio group in position 2 . The molecular weight of the compound is 195.06.

Chemical Reactions Analysis

“2,5-Dichloro-4-(methylthio)pyrimidine” undergoes various chemical reactions. For example, it reacts with (η 5 -C 5 H 5)Fe (CO) 2 to form monometallic and bimetallic complexes .

Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Material Potential

The derivative 4,6-dichloro-2-(methylsulfonyl)pyrimidine, synthesized from 2,5-Dichloro-4-(methylthio)pyrimidine, has shown promise as a potential third-order nonlinear optical material. Detailed spectroscopic studies, including SCXRD, FT-Raman, FT-IR, and NMR, along with quantum chemical calculations, have confirmed its molecular and electronic structure. The research highlights its suitability for nonlinear optical devices such as optical limiters and switches, backed by investigations into its linear refractive index and nonlinear optical susceptibility χ(3) (Murthy et al., 2019).

Extended Pi-Systems with Fluorescent Properties

A synthetic strategy was developed to assemble pi-systems onto a pyrimidine core, which included the nucleophilic addition of aryl lithium to 2-methylthiopyrimidine derivatives followed by oxidation. This method allowed for the rapid construction of pyrimidine-core pi-systems with interesting fluorescent properties, such as solvatofluorochromism, paving the way for the development of functional organic materials (Itami et al., 2004).

Corrosion Inhibition in Mild Steel

Research into 5-fluoro-2-methylthio substituted pyrimidine derivatives has indicated their efficacy as corrosion inhibitors for mild steel in hydrochloric acid solutions. The synthesized compounds were found to inhibit corrosion effectively, adhering to the Langmuir isotherm model, as evidenced by mass loss, electrochemical impedance, and potentiodynamic polarization studies. This highlights the potential application of such derivatives in protecting industrial materials from acidic corrosion (Kumar et al., 2020).

Safety and Hazards

When handling “2,5-Dichloro-4-(methylthio)pyrimidine”, it’s important to wear personal protective equipment/face protection. Ensure adequate ventilation and avoid getting the substance in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Keep containers tightly closed in a dry, cool, and well-ventilated place .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors, due to their structural similarity to natural pyrimidines .

Mode of Action

It’s known that pyrimidine derivatives can undergo various chemical reactions, such as suzuki–miyaura cross-coupling , which involves the formation of carbon-carbon bonds. This reaction is widely used in organic chemistry, particularly in the synthesis of pharmaceuticals .

Biochemical Pathways

For instance, they can be used as building blocks in the synthesis of nucleotides, which are essential components of DNA and RNA .

Result of Action

It’s known that pyrimidine derivatives can have various biological effects, depending on their specific structures and the targets they interact with .

Eigenschaften

IUPAC Name |

2,5-dichloro-4-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2S/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNQTSPPLQWYSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloro-4-(methylthio)pyrimidine | |

CAS RN |

1245830-98-1 | |

| Record name | 2,5-dichloro-4-(methylsulfanyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2356163.png)

![Methyl 3-[(2,6-dichloropyridine-3-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2356165.png)

![8-cyclohexyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2356174.png)

![2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2356175.png)

![1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2356176.png)

![1,3-Bis(3-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2356177.png)

![N-[2-[(3R,5S)-3,5-Dimethylazepan-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2356180.png)

![N-(1-cyano-1-methylethyl)-N-methyl-2-[5-oxo-3-(pyrimidin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2356184.png)